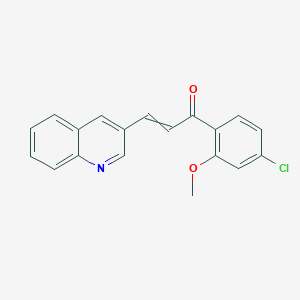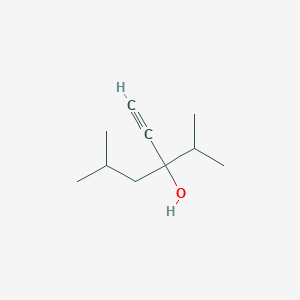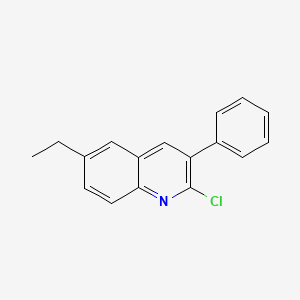![molecular formula C18H18FNO2 B12623787 (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920798-14-7](/img/structure/B12623787.png)
(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: is a synthetic organic compound that features a morpholine ring substituted with a 3-fluorophenyl group and a 1-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Substitution with 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Introduction of 1-Phenylethyl Group: The 1-phenylethyl group can be added through a Friedel-Crafts alkylation reaction using a phenylethyl halide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the morpholine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Medicine:
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a piperazine ring instead of a morpholine ring.
(-)-Carvone: Although structurally different, it also features a fluorinated aromatic ring and is used in various applications.
Uniqueness:
Structural Features: The combination of a morpholine ring with both a 3-fluorophenyl and a 1-phenylethyl group is unique, providing distinct chemical and biological properties.
Applications: Its specific structure allows for unique interactions with molecular targets, making it valuable in specialized applications such as enzyme inhibition and advanced material synthesis.
Propiedades
Número CAS |
920798-14-7 |
|---|---|
Fórmula molecular |
C18H18FNO2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m1/s1 |
Clave InChI |
ZIVGOMZNHSWPIN-CXAGYDPISA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC(=CC=C3)F |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12623719.png)
![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)



![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)

![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)

![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)


